1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid

説明

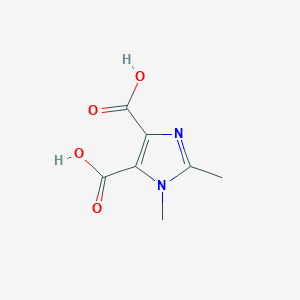

“1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid” is an intermediate used in the synthesis of N-substituted cyclic imides with anticancer and anti-inflammatory activities . It is also used to prepare imidazolecarboxamide derivatives with cannabinoid CB2 receptor antagonistic activities .

Synthesis Analysis

The synthesis of “1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid” involves several steps. The process starts with the oxidation of benzimidazole . The reaction temperature reaches 60°C, at which point oxone is gradually added and the reaction is maintained for 16 hours .Molecular Structure Analysis

The molecular formula of “1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid” is C7H8N2O4 . The molecular weight is 184.1494 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions of “1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid” are complex and involve several steps. For instance, the reaction with Fe (NO3)3.9H2O, 58% nitric acid, tetrabutylammonium bromide, and benzimidazole at a temperature of 60°C .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid” include a molecular weight of 184.1494 , a melting point of 262°C , and a density of 1.749 g/cm3 . It is a fine crystalline powder .科学的研究の応用

Synthesis of Anticancer and Anti-inflammatory Agents

This compound serves as an intermediate in the synthesis of N-substituted cyclic imides, which exhibit anticancer and anti-inflammatory activities . The ability to manipulate the imidazole ring structure allows for the creation of various derivatives that can be tailored for specific therapeutic targets.

Development of Cannabinoid CB2 Receptor Antagonists

Researchers have used 1,2-dimethylimidazole-4,5-dicarboxylic acid to prepare imidazolecarboxamide derivatives. These derivatives act as antagonists to the cannabinoid CB2 receptor, which is a potential target for treating pain, inflammation, and osteoporosis .

Magnetic Resonance Imaging (MRI) Contrast Agents

A series of intra-molecular hydrogen bonded imidazoles, including derivatives of 1,2-dimethylimidazole-4,5-dicarboxylic acid, were screened for their N-H chemical exchange saturation transfer (CEST) MRI contrast properties. Some derivatives provided strong contrast, indicating potential as MRI contrast agents .

Synthesis of Semi-synthetic Penicillins and Cephalosporins

The compound is used as a starting material in the production of semi-synthetic penicillins and cephalosporins. These are vital classes of antibiotics used to treat a variety of bacterial infections .

NMDA Receptor Ligands for Neurological Research

1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid derivatives have been identified as ligands for the recognition site of the NMDA receptor. This receptor is involved in synaptic plasticity and memory function, making these derivatives useful for neurological research and potential therapeutic applications .

Ionic Liquids for Green Chemistry

Derivatives of 1,2-dimethylimidazole-4,5-dicarboxylic acid are being explored for use in ionic liquids. These liquids are solvents that are liquid at room temperature and are used in green chemistry due to their low volatility and potential for recyclability .

Drug Design and Medicinal Chemistry

The compound forms the basis of some medications and is promising for drug design. Its derivatives’ interaction with various receptors and enzymes makes it a valuable scaffold for developing new therapeutic agents .

Peptide-Like Macrocycles Synthesis

1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid is used in the parallel synthesis of peptide-like macrocycles. These macrocycles have potential applications in drug discovery, as they can mimic the structure and function of peptides .

特性

IUPAC Name |

1,2-dimethylimidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-3-8-4(6(10)11)5(7(12)13)9(3)2/h1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZUPKJUPDDKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1452970.png)